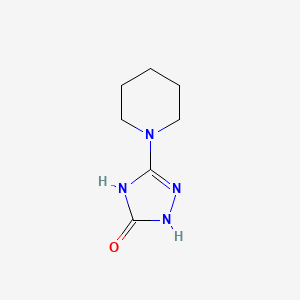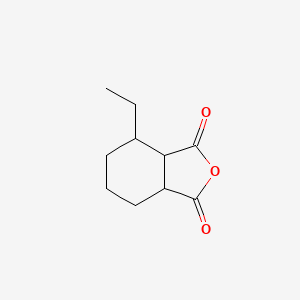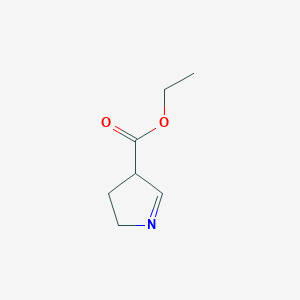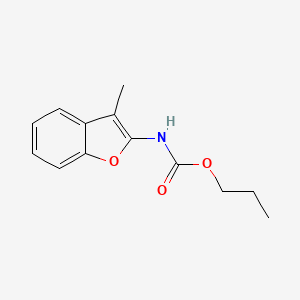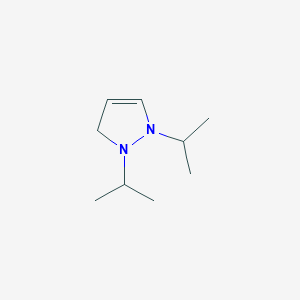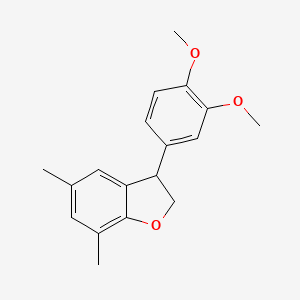
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran is an organic compound belonging to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with dimethoxyphenyl and dimethyl groups. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3,4-dimethoxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various organic compounds.
3,4-Dimethoxyphenylpropionic acid: Known for its biological activities.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and dimethyl groups makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
Número CAS |
88467-28-1 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H20O3/c1-11-7-12(2)18-14(8-11)15(10-21-18)13-5-6-16(19-3)17(9-13)20-4/h5-9,15H,10H2,1-4H3 |
Clave InChI |
PIOZFXJUEFJYFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(CO2)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


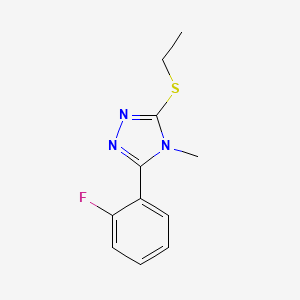
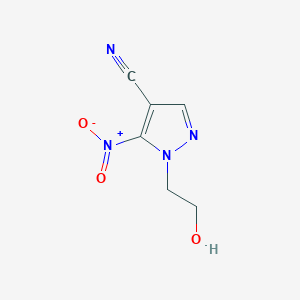
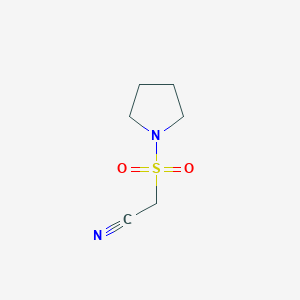
copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
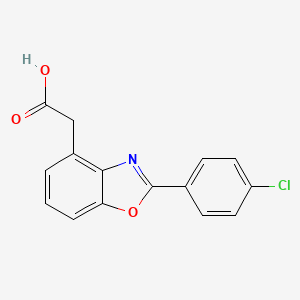

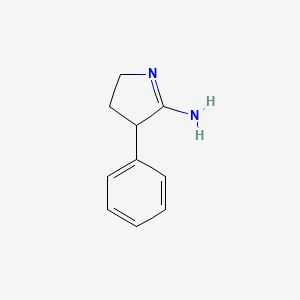
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
